Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate is a chemical compound with the molecular formula C10H10BeF6O51. It is available for purchase for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate. However, it is available for purchase from chemical suppliers1.Molecular Structure Analysis
The molecular structure of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate is represented by the formula C10H10BeF6O51. The molecular weight of this compound is 333.191.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate.Physical And Chemical Properties Analysis
The physical and chemical properties of Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate are not explicitly mentioned in the sources I have access to. However, its molecular formula is C10H10BeF6O5 and it has a molecular weight of 333.191.Safety And Hazards
I couldn’t find specific safety and hazard information for Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate. However, as with all chemicals, it should be handled with appropriate safety measures.
Future Directions
As of now, I couldn’t find any specific future directions or applications for Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate. It’s important to note that the field of chemistry is always evolving, and new uses for compounds are continually being discovered.
Please note that this information is based on the sources I have access to and there might be more recent research and data available.
properties
IUPAC Name |
beryllium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Be.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVGSUNNSSJSV-PWODJZQNSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BeF6O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beryllium 5,5,5-trifluoro-4-oxo-2-penten-2-olate hydrate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.